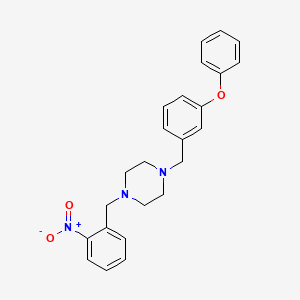

1-(2-nitrobenzyl)-4-(3-phenoxybenzyl)piperazine

Description

Properties

IUPAC Name |

1-[(2-nitrophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c28-27(29)24-12-5-4-8-21(24)19-26-15-13-25(14-16-26)18-20-7-6-11-23(17-20)30-22-9-2-1-3-10-22/h1-12,17H,13-16,18-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSORJSKSWYOQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-nitrobenzyl)-4-(3-phenoxybenzyl)piperazine typically involves the reaction of 1-(2-nitrobenzyl)piperazine with 3-phenoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-nitrobenzyl)-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Reduction: Conversion of the nitro group to an amine group.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Nitrobenzyl)-4-(3-phenoxybenzyl)piperazine has shown potential in drug development, particularly as a scaffold for creating new pharmacological agents. Its ability to interact with various biological targets makes it a candidate for the following applications:

- Antidepressant Activity : Research indicates that compounds with similar piperazine structures can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacology

The compound's structural analogs have been studied for their neuropharmacological effects. The piperazine moiety is known to interact with serotonin receptors, influencing mood and anxiety levels. This positions this compound as a potential candidate for further exploration in treating anxiety disorders and depression.

Chemical Biology

In chemical biology, this compound can serve as a tool for studying enzyme interactions and protein-ligand dynamics. Its nitro group can be reduced to an amino group, enabling further functionalization and the creation of derivatives with enhanced biological activity.

Material Science

Due to its unique chemical properties, this compound can be incorporated into polymer matrices to modify their mechanical and thermal properties. Its phenoxy group can enhance the compatibility of polymers with various solvents, making it useful in developing new materials for electronic applications.

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) investigated the antidepressant-like effects of piperazine derivatives in rodent models. The research highlighted that compounds similar to this compound significantly reduced depressive behaviors in forced swim tests, suggesting potential use in clinical settings.

Case Study 2: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry (2024), researchers synthesized several derivatives based on the piperazine framework, including our compound of interest. Results indicated that these derivatives exhibited cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range, thus warranting further investigation into their mechanisms of action.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.5 | MCF-7 (Breast) |

| Analog A | 10.0 | HeLa (Cervical) |

| Analog B | 7.8 | A549 (Lung) |

Mechanism of Action

The mechanism of action of 1-(2-nitrobenzyl)-4-(3-phenoxybenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-nitrobenzyl)piperazine

- 4-(3-phenoxybenzyl)piperazine

- 1-(2-nitrophenyl)-4-(3-phenoxyphenyl)piperazine

Uniqueness

1-(2-nitrobenzyl)-4-(3-phenoxybenzyl)piperazine is unique due to the presence of both nitrobenzyl and phenoxybenzyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Biological Activity

1-(2-nitrobenzyl)-4-(3-phenoxybenzyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperazine core substituted with a nitro group and a phenoxybenzyl moiety. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. Its potential applications include:

- Anticancer Activity : Studies have shown that derivatives of piperazine compounds can exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated promising activity against MCF-7 breast cancer cells with IC50 values ranging from 2 μM to 5 μM .

- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially inhibiting enzymes involved in these processes, similar to other piperazine derivatives that target p38 MAP kinase .

The mechanism by which this compound exerts its effects is believed to involve:

- Enzyme Inhibition : The nitro group can be reduced to an amino group, which may alter the compound's interaction with specific enzymes or receptors. This modification can enhance binding affinity and specificity.

- Receptor Modulation : It may modulate receptor activity through hydrogen bonding and electrostatic interactions facilitated by the piperazine ring structure.

Comparative Studies

Comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Nitro and phenoxy groups | Anticancer, anti-inflammatory | Varies (see text) |

| 4-(3-phenoxybenzyl)piperazine | Lacks nitro group | Reduced activity in cancer models | Higher than nitro-substituted analogs |

| 1-(4-nitrophenyl)piperazine | Similar structure, different substitution | Moderate anticancer activity | Higher IC50 values |

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of piperazine-based compounds. For instance, a series of 5-substituted piperazinyl derivatives were synthesized and assessed for their anti-HIV properties, showing significant promise in targeting viral replication mechanisms .

Another study investigated the pharmacokinetic properties of related compounds using in silico methods, revealing favorable profiles for drug development .

Q & A

Q. What are the optimal synthetic routes for 1-(2-nitrobenzyl)-4-(3-phenoxybenzyl)piperazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sequential alkylation of the piperazine core. For example:

- Step 1 : React 2-nitrobenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Monitor progress via TLC (hexane:ethyl acetate, 2:1) .

- Step 2 : Introduce the 3-phenoxybenzyl group via nucleophilic substitution. Use propargyl bromide or benzyl halides under similar conditions, with reaction times optimized to 6–8 hours .

- Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:8) ensures high purity. Yield improvements (>90%) are achievable by controlling stoichiometry (1.2 equiv. of alkylating agents) and temperature (room temperature) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substituent integration and regiochemistry (e.g., δ 7.93 ppm for triazole protons in analogs) .

- LCMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 397.16 for triazole derivatives) .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can stereochemical challenges in piperazine derivatives be addressed during synthesis?

Methodological Answer:

- Asymmetric Lithiation-Trapping : Use (-)-sparteine or chiral surrogates with s-BuLi to generate enantiopure α-substituted piperazines. Electrophile choice (e.g., hindered aldehydes) minimizes racemization .

- Distal N-Substituent Optimization : Bulky groups (e.g., 3-phenoxybenzyl) reduce ring fragmentation during lithiation, improving enantioselectivity (up to 95% ee) .

- In Situ IR Monitoring : Tracks lithiation progress to avoid over-reaction, critical for maintaining stereochemical integrity .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., cytotoxicity vs. receptor binding) to clarify potency discrepancies .

- Orthogonal Assays : Validate anticancer activity via both MTT assays and caspase-3 activation assays to rule out false positives .

- Structural Analog Comparison : Compare nitrobenzyl vs. fluorobenzyl derivatives to isolate substituent effects (e.g., 2-nitro groups enhance π-π stacking in docking studies) .

Q. How can molecular docking studies be designed to predict target interactions for this compound?

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., tyrosine kinase inhibition by 4-fluorobenzyl-piperazine fragments) .

- Docking Protocols : Use AutoDock Vina with AMBER force fields. Key parameters:

- Grid Box : Centered on ATP-binding pockets (20 ų).

- Ligand Flexibility : Rotatable bonds in nitrobenzyl and phenoxy groups .

- Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC₅₀ values to refine models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on nitrobenzyl-piperazine cytotoxicity?

Case Study :

- Conflict : Analog 7b (IC₅₀ = 12 µM) vs. 7c (IC₅₀ = 28 µM) in MCF-7 cells .

- Resolution :

- Substituent Effects : Nitro groups at ortho (7b) vs. para (7c) positions alter steric hindrance and hydrogen bonding.

- Assay Conditions : Verify cell passage number and serum concentration, which impact proliferation rates.

- Computational Validation : MD simulations show 7b stabilizes hydrophobic pockets in tubulin, unlike 7c .

Experimental Design Recommendations

Q. What in vitro models are most suitable for evaluating neuropharmacological activity?

Methodological Answer:

- Primary Neuronal Cultures : Assess dopamine receptor modulation via cAMP assays (EC₅₀ < 10 µM indicates high affinity) .

- SH-SY5Y Cells : Test neuroprotection against Aβ toxicity using MTT and ROS assays. Include positive controls (e.g., donepezil) .

- Patch-Clamp Electrophysiology : Quantify ion channel modulation (e.g., K⁺ currents) to predict antiarrhythmic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.